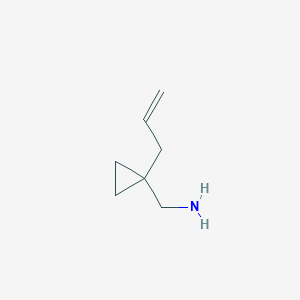

(1-Allylcyclopropyl)methanamine

描述

(1-Allylcyclopropyl)methanamine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1-Allylcyclopropyl)methanamine , also referred to as 1-(1-allylcyclopropyl)-N-methylmethanamine , is an organic compound characterized by a cyclopropyl ring substituted with an allyl group and a methylmethanamine moiety. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects. Ongoing research aims to elucidate the specific pathways and molecular targets involved in its action.

Research Findings

Recent studies have indicated that this compound exhibits antimicrobial and anticancer properties. These findings suggest its potential utility in therapeutic applications. The compound's ability to bind selectively to certain biological targets may enhance its efficacy while minimizing side effects.

Case Studies

Case studies in the literature highlight the compound's effectiveness in specific contexts:

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Another case study explored its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. The table below summarizes key features and activities of related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-Allylcyclopropyl)methanamine | Cyclopropyl ring, allyl group | Antimicrobial, anticancer |

| 1-(1-Allylcyclopropyl)-N-ethylmethanamine | Similar structure, ethyl substitution | Limited studies; potential for similar activity |

| 1-(1-Allylcyclopropyl)-N-propylmethanamine | Propyl substitution | Under investigation; expected activity similar to methyl derivative |

Chemical Reactions

The compound undergoes various chemical reactions that are relevant to its biological activity:

- Oxidation : Can be oxidized using agents like potassium permanganate, potentially leading to bioactive derivatives.

- Reduction : Reduction reactions may yield saturated derivatives that could exhibit different biological properties.

- Substitution Reactions : The allyl group can participate in nucleophilic substitution reactions, allowing for the synthesis of new derivatives with enhanced activities.

常见问题

Q. Basic: What are the recommended synthetic routes for (1-Allylcyclopropyl)methanamine, and what critical reaction conditions should be optimized?

Answer:

Synthesis of this compound typically involves cyclopropanation of allyl precursors or functionalization of pre-formed cyclopropane rings. While direct evidence for this specific compound is limited, analogous cyclopropane derivatives (e.g., 1-Cyclopropyl-2-(4-methylphenyl)ethylamine) are synthesized via:

- Retrosynthetic strategies : AI-powered tools predict feasible routes using databases like Reaxys or Pistachio, focusing on imine formation or reductive amination .

- Key steps :

- Cyclopropane ring formation via [2+1] cycloaddition with carbenes or transition-metal catalysis.

- Allyl group introduction via Grignard or Suzuki coupling, followed by amine protection/deprotection.

- Critical conditions :

- Temperature control (<0°C for cyclopropanation to prevent ring opening).

- Use of anhydrous solvents (e.g., THF) and catalysts like Pd(PPh₃)₄ for cross-coupling .

Q. Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

Characterization requires multi-modal spectroscopic analysis:

Q. Advanced: How can researchers resolve contradictions in reported reactivity of the cyclopropane ring in this compound under acidic vs. basic conditions?

Answer:

Contradictions may arise from competing ring-opening pathways:

- Under acidic conditions : Protonation of the cyclopropane ring increases strain, favoring electrophilic addition or ring expansion. For example, cyclopropyl(naphthalen-1-yl)methanamine undergoes acid-catalyzed ring-opening to form linear alkenes .

- Under basic conditions : Deprotonation of the allyl group may stabilize the ring via conjugation, reducing reactivity. Compare with 1-Cyclopropyl-2-methylpropan-1-amine, which resists ring-opening in basic media due to steric hindrance .

Methodological approach :- Conduct kinetic studies (e.g., NMR monitoring) to track ring stability.

- Use computational modeling (DFT) to compare activation energies for competing pathways .

Q. Advanced: What experimental strategies are recommended for evaluating the biological activity of this compound derivatives in medicinal chemistry research?

Answer:

Biological evaluation requires:

- Target identification : Screen against receptor libraries (e.g., GPCRs, kinases) using molecular docking. Derivatives like 1-(5-Methylpyrazin-2-yl)methanamine show affinity for antimicrobial targets .

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity.

- IC₅₀ determination for enzyme inhibition (e.g., cytochrome P450).

- Controls : Include positive controls (e.g., known inhibitors) and validate with dose-response curves .

- Structural analogs : Compare with 1-(3-Methyl-2-pyridinyl)ethanamine to assess substituent effects on activity .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Based on SDS data for similar amines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .

- First aid :

- Skin contact: Wash with soap/water for 15 minutes; seek medical attention for irritation .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Q. Advanced: How does the allyl substituent influence the regioselectivity of this compound in cycloaddition reactions compared to other cyclopropane derivatives?

Answer:

The allyl group introduces π-orbital conjugation, altering reactivity:

- Diels-Alder reactions : The allyl moiety acts as a dienophile, enhancing regioselectivity toward electron-deficient dienes. Compare with 1-Cyclopropyl-2-methylpropan-1-amine, which lacks π-conjugation and shows lower reactivity .

- Photochemical [2+2] cycloadditions : Allyl groups promote cross-conjugated intermediates, favoring transannular products.

Experimental validation :

属性

IUPAC Name |

(1-prop-2-enylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-3-7(6-8)4-5-7/h2H,1,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQKVAHAPWEFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。